molecular formula C14H28N2Si2 B092964 N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine CAS No. 17814-46-9

N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine

Cat. No. B092964
CAS RN: 17814-46-9
M. Wt: 280.56 g/mol
InChI Key: NOQZOZOGULWLKP-UHFFFAOYSA-N
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Description

N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine (Ph2Si(Me)2NMe2, commonly known as PSE) is a chemical compound that has gained increasing attention in scientific research due to its unique properties. PSE is a diamine with a bulky silyl group, making it a sterically hindered molecule that can form stable complexes with transition metals.

Scientific Research Applications

PSE has been used in various scientific research applications, including catalysis, organic synthesis, and coordination chemistry. PSE can form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. PSE has also been used as a reagent in organic synthesis, particularly in the preparation of chiral compounds.

Mechanism Of Action

The mechanism of action of PSE is not fully understood. However, it is believed that PSE can act as a chelating ligand, forming stable complexes with transition metals. These complexes can then catalyze various reactions, such as hydrogenation and cross-coupling reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of PSE. However, PSE has been shown to have low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One advantage of using PSE in lab experiments is its ability to form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. However, one limitation is its sterically hindered nature, which can make it difficult to handle in certain reactions.

Future Directions

There are several future directions for the research of PSE. One direction is the development of new synthetic methods for PSE and its derivatives. Another direction is the exploration of PSE's potential as a chiral ligand in asymmetric catalysis. Additionally, the use of PSE in the synthesis of new materials and the development of new pharmaceuticals is an area that warrants further investigation.
In conclusion, PSE is a unique chemical compound that has a wide range of scientific research applications. Its ability to form stable complexes with transition metals makes it a useful ligand in catalysis and coordination chemistry. Further research is needed to fully understand the mechanism of action and potential applications of PSE.

Synthesis Methods

PSE can be synthesized through a two-step process. The first step involves the reaction of N,N-dimethylethylenediamine with chlorotrimethylsilane to form N,N-bis(trimethylsilyl)ethane-1,2-diamine. The second step involves the reaction of N,N-bis(trimethylsilyl)ethane-1,2-diamine with phenyllithium to form PSE.

properties

CAS RN

17814-46-9

Product Name

N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine

Molecular Formula

C14H28N2Si2

Molecular Weight

280.56 g/mol

IUPAC Name

N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine

InChI

InChI=1S/C14H28N2Si2/c1-17(2,3)16(18(4,5)6)13-12-15-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3

InChI Key

NOQZOZOGULWLKP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C

synonyms

N,N-Bis(trimethylsilyl)-N'-phenylethylenediamine

Origin of Product

United States

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